molecular formula C11H14O3 B1248644 2,3-Dimethoxy-5-(1-propenyl)phenol

2,3-Dimethoxy-5-(1-propenyl)phenol

Cat. No. B1248644
M. Wt: 194.23 g/mol
InChI Key: JBHSIYWHUIBYPL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-5-(1-propenyl)phenol is a natural product found in Smirnowia turkestana with data available.

Scientific Research Applications

  • Bioactivity in Myristica fragrans

    Isoeugenol derivatives from Myristica fragrans (mace spice) exhibit inhibitory effects on PARP-1 and NF-κB, which are significant in the study of anti-inflammatory and anticancer properties (Acuña et al., 2016).

  • Bio-inspired Lignans Synthesis

    A flow-based strategy for the bio-inspired dimerization of 2-propenyl phenols like isoeugenol was developed, contributing to natural product synthesis and potentially pharmaceutical applications (Aka et al., 2019).

  • Laccase-Mediated Degradation Studies

    Studies on the laccase-mediated degradation of phenolic beta-1 lignin substructure model compounds, closely related to isoeugenol, enhance understanding of lignin biodegradation, significant for bioenergy and material science (Kawai et al., 1988).

  • Antibacterial Properties

    Research into 2,4-Diamino-5-benzylpyrimidines, including alkenyl derivatives of isoeugenol, showed high in vitro antibacterial activity against anaerobic organisms, suggesting potential use in antibiotic development (Roth et al., 1989).

  • Azo-Coupling Reactions

    Studies on the azo-coupling reactions of dimethoxyphenols, which include isoeugenol, are relevant for developing new synthetic methodologies in organic chemistry (Micheletti et al., 2020).

  • Crystallography of Neolignans

    Research into the crystal structures of neolignan derivatives, including those of isoeugenol, provides insights into molecular configurations important for pharmacological studies (Stomberg et al., 1993).

  • Sustainable Chemical Processes

    A study on the sustainable production of 2-methoxy-4-(prop-1-enyl)phenol, a derivative of isoeugenol, from wood highlights advancements in green chemistry and sustainable resource utilization (Galkin & Samec, 2014).

  • Antioxidant Activities

    Investigation into the antioxidant activities of biphenolic compounds, related to isoeugenol, when anchored on mesoporous alumina, opens up potential applications in food and cosmetics packaging (Guntero et al., 2019).

properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,3-dimethoxy-5-[(E)-prop-1-enyl]phenol

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(12)11(14-3)10(7-8)13-2/h4-7,12H,1-3H3/b5-4+

InChI Key

JBHSIYWHUIBYPL-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC)O

SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)O

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)O

synonyms

2,3-dimethoxy-5-(1-propenyl)phenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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